Lipophilicity Advantage: Ethyl 5-(4-hexylphenyl)-5-oxovalerate vs. Biphenyl Analog (CAS 138247-17-3)
Ethyl 5-(4-hexylphenyl)-5-oxovalerate (target) exhibits a calculated logP of 4.73, compared to 4.27 for the biphenyl-substituted analog ethyl 5-oxo-5-(4-phenylphenyl)pentanoate (CAS 138247-17-3), a difference of +0.46 log units [1][2]. The hexylphenyl compound also possesses 12 rotatable bonds versus 8 in the biphenyl analog, conferring greater conformational flexibility [3]. This elevated lipophilicity predicts superior passive membrane permeability, a critical parameter for cell-based assays and in vivo probe development in the OXE antagonist series.
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.73 (Ethyl 5-(4-hexylphenyl)-5-oxovalerate, CAS 138247-14-0) |
| Comparator Or Baseline | logP = 4.27 (Ethyl 5-oxo-5-(4-phenylphenyl)pentanoate, CAS 138247-17-3) |
| Quantified Difference | ΔlogP = +0.46 (target more lipophilic by approximately 0.5 log units) |
| Conditions | Calculated logP values from chemical database computed properties (ACD/Labs or equivalent prediction algorithms) |
Why This Matters
A logP difference of 0.46 translates to approximately a 2.9-fold increase in octanol-water partition coefficient, directly impacting compound retention time in reverse-phase chromatography and passive cellular permeability for in vitro assays.
- [1] Kuujia.com. Cas no 138247-14-0 (Ethyl 5-(4-hexylphenyl)-5-oxopentanoate): Computed Properties. LogP: 4.72550. View Source
- [2] Kuujia.com. Cas no 138247-17-3 (Ethyl 5-(4-biphenyl)-5-oxovalerate): Computed Properties. LogP: 4.26970; PSA: 43.37000. View Source
- [3] Kuujia.com. Cas no 138247-14-0 (Ethyl 5-(4-hexylphenyl)-5-oxopentanoate): Computed Properties. Rotatable Bond Count: 12. Cas no 138247-17-3: Rotatable Bond Count: 7. View Source
